1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)piperidine-3-carboxamide
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Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N6O and its molecular weight is 414.513. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Methods : Studies have demonstrated efficient synthesis methods for related pyridopyrimidines and piperidine derivatives, highlighting the potential for producing complex compounds for research applications. For example, the synthesis of novel pyrazolopyrimidines derivatives has shown potential for anticancer and anti-inflammatory activities, suggesting that similar compounds might be synthesized for targeted scientific research applications (Rahmouni et al., 2016).
Biological Evaluation
Anticancer and Antimicrobial Potential : Research into similar compounds has demonstrated their potential for biological applications, including anticancer and antimicrobial activities. For instance, novel benzodifuranyl derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents, indicating the utility of such compounds in medicinal chemistry research (Abu‐Hashem et al., 2020).
Anti-Angiogenic and DNA Cleavage Activities : Compounds with piperidine and pyrimidine structures have been shown to exhibit significant anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer research and therapy development (Kambappa et al., 2017).
Potential for Drug Development
- Inhibitors and Antiparkinsonian Activities : The structural analogs of the compound have shown promise as inhibitors and possess antiparkinsonian activities. This highlights the potential for the development of new therapeutic agents targeting a range of diseases, including tuberculosis and Parkinson's disease (Amr et al., 2008).
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-pyrrol-1-ylethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c31-24(25-10-15-28-11-3-4-12-28)20-7-5-13-29(17-20)22-16-23(27-18-26-22)30-14-9-19-6-1-2-8-21(19)30/h1-4,6,8-9,11-12,14,16,18,20H,5,7,10,13,15,17H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYUZFOPDSKABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NCCN5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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